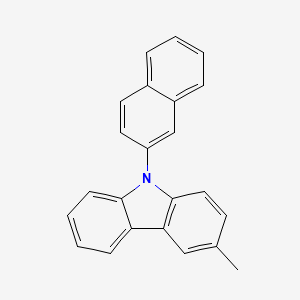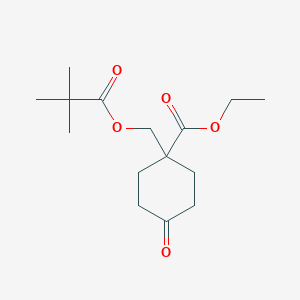
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a cyanoacetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the cyanoacetic acid group. One common method is the reaction of 5-bromopyridine with cyanoacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or cyano groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling reactions.
科学的研究の応用
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
作用機序
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and receptors. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but lacks the cyanoacetic acid moiety.
5-Bromopyridine-2-acetic acid: Contains a carboxylic acid group instead of the cyano group.
(5-Bromopyridin-2-yl)methanol: Features a hydroxymethyl group instead of the cyanoacetic acid moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific exploration .
特性
分子式 |
C8H5BrN2O2 |
|---|---|
分子量 |
241.04 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)-2-cyanoacetic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13) |
InChIキー |
FFKSQLVRSCMRII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)






![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)

![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
